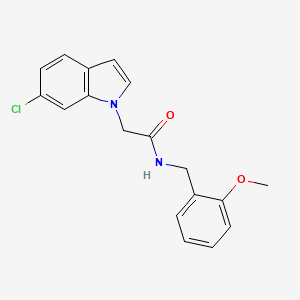

2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro-substituted indole ring and a methoxybenzyl acetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The chlorinated indole is reacted with 2-methoxybenzylamine in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.19 µM |

| Escherichia coli | 7.50 µM |

| Candida albicans | 6.00 µM |

These results indicate that the compound may serve as a basis for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies showed that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 4.12 |

| A549 (Lung Cancer) | 5.00 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer drug .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Isocitrate lyase | Competitive | 3.50 |

| Pantothenate synthetase | Non-competitive | 4.20 |

These results underscore the importance of exploring the enzyme inhibition capabilities of this compound, particularly in the context of developing new therapeutic strategies against resistant infections and cancer .

Case Studies

Several case studies have documented the synthesis and evaluation of various derivatives related to this compound, focusing on their biological activities.

-

Synthesis and Evaluation of Antimicrobial Agents :

A study synthesized a series of indole derivatives and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the indole structure could enhance antibacterial potency . -

Anticancer Screening :

Another investigation focused on the anticancer efficacy of indole derivatives, including those similar to this compound. The study reported significant cytotoxicity against several cancer cell lines, indicating the potential for these compounds in cancer therapeutics . -

Enzyme Inhibition Studies :

A recent study examined various indole derivatives for their ability to inhibit key enzymes associated with microbial resistance and cancer metabolism. The results indicated that specific structural modifications could lead to increased inhibitory activity .

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The chloro and methoxybenzyl groups may enhance binding affinity and specificity to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide: Lacks the chloro substitution.

2-(6-chloro-1H-indol-1-yl)acetamide: Lacks the methoxybenzyl group.

N-(2-methoxybenzyl)acetamide: Lacks the indole ring.

Uniqueness

The presence of both the chloro-substituted indole ring and the methoxybenzyl acetamide moiety makes 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide unique. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is a derivative of indole, a significant scaffold in medicinal chemistry known for its wide range of biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that compounds with indole scaffolds exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |

In vivo studies in tumor-bearing mice indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

| Enzyme | IC50 (µM) | Inhibition (%) at 10 µM |

|---|---|---|

| COX-1 | 0.31 | 25.91 ± 0.77 |

| COX-2 | 3.11 | 85.91 ± 0.23 |

These findings indicate that this compound may serve as a lead for developing new anti-inflammatory drugs .

Antimicrobial Activity

Preliminary tests have shown that the compound possesses antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

These results suggest that the compound could be further explored for its potential as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

- Apoptosis Induction : The compound triggers mitochondrial pathways leading to cell death in cancer cells.

- COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Bacterial Membrane Disruption : The indole structure may disrupt bacterial membranes, leading to cell lysis.

Study on Anticancer Effects

A study conducted by Ribeiro Morais et al. demonstrated the efficacy of this compound in suppressing tumor growth in vivo using a mouse model. The results indicated that the compound significantly reduced tumor volume compared to untreated controls, suggesting a strong anticancer potential .

Study on Anti-inflammatory Properties

In another study focusing on inflammatory diseases, the compound was shown to effectively reduce inflammation markers in animal models, supporting its use as a therapeutic agent for conditions like arthritis .

Properties

Molecular Formula |

C18H17ClN2O2 |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

2-(6-chloroindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C18H17ClN2O2/c1-23-17-5-3-2-4-14(17)11-20-18(22)12-21-9-8-13-6-7-15(19)10-16(13)21/h2-10H,11-12H2,1H3,(H,20,22) |

InChI Key |

RWFAADJEAUKVMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.